Adrafinil, (R)-
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Overview
Description
Adrafinil, (R)- is the R isomer of Adrafinil -- a eugeroic that was formerly used to promote alertness, attention, wakefulness, mood, and other parameters, particularly in the elderly.
Scientific Research Applications
Behavioral and Cognitive Effects in Animals
- Increased Nocturnal Activity in Primates: Adrafinil significantly increased the nocturnal activity of rhesus monkeys, with higher doses (90 and 120 mg/kg) leading to activity levels nearly identical to daytime activity (Milhaud & Klein, 1985).
- Enhanced Learning and Vigilance in Aged Canines: Studies on aged dogs showed that Adrafinil improved learning, indicated by a decrease in errors and trials to criterion, and increased locomotion without producing stereotypical behavior (Siwak et al., 2000); (Siwak, Callahan, & MilgramNorton, 2000); (Milgram et al., 2000).
Pharmacokinetics and Separation Techniques
- Enantioselective Separation in Rat Serum and Urine: A study developed a HPLC method for the enantioselective separation of Adrafinil and its metabolite Modafinil in rat serum and urine, showcasing the drug's pharmacokinetics (Rao & Shinde, 2009).
- Pharmacokinetic Studies in Rats: LC-ESI-MS determination method was developed to investigate Adrafinil's pharmacokinetics in rats, demonstrating a specific, accurate, precise, and reproducible method for studying the drug (Rao, Shinde, Talluri, & Agawane, 2008).
Comparative Behavioral Studies
- Comparison with Other Drugs in Aged Dogs: A study comparing Adrafinil, propentofylline, and nicergoline in aged dogs found that Adrafinil significantly increased locomotion and exploratory behavior, unlike the other drugs (Siwak et al., 2000).
Unique Psychopharmacological Profile
- Unique Behavioral Profile in Mice: Adrafinil exhibited a unique behavioral profile in mice, increasing locomotor activity and demonstrating antidepressant-like effects without dopaminergic or peripheral sympathetic effects, suggesting central alpha 1-adrenergic stimulation (Rambert et al., 1986).
Properties
CAS No. |
827603-92-9 |
---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[(R)-benzhydrylsulfinyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m1/s1 |
InChI Key |
CGNMLOKEMNBUAI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)NO |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Appearance |
Solid powder |
63547-13-7 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
adrafinil adrafinyl benzhydrylsulfinylacetohydroxamic acid CRL 40028 CRL-40028 Olmifon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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